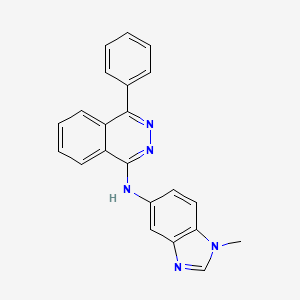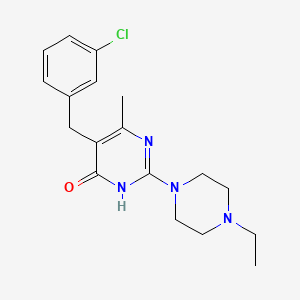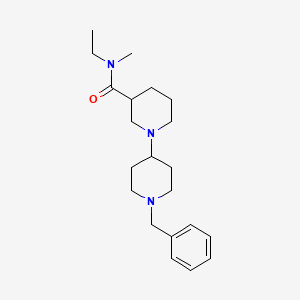![molecular formula C21H30N2O2S B6003402 2-[3-(methylthio)propanoyl]-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6003402.png)
2-[3-(methylthio)propanoyl]-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(methylthio)propanoyl]-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one, also known as MPDPV, is a synthetic cathinone, a class of psychoactive substances that mimic the effects of naturally occurring cathinone found in the khat plant. MPDPV has been identified as a designer drug and has gained popularity in the illicit drug market due to its stimulant and euphoric effects. In
Mécanisme D'action
2-[3-(methylthio)propanoyl]-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one acts as a dopamine reuptake inhibitor, which means it prevents the reuptake of dopamine into the presynaptic neuron, leading to an increase in extracellular dopamine levels. This increase in dopamine levels leads to the stimulant and euphoric effects of this compound. This compound also has an affinity for the serotonin transporter, but its effects on serotonin levels are not as significant as its effects on dopamine.
Biochemical and Physiological Effects:
The stimulant and euphoric effects of this compound are due to its ability to increase dopamine levels in the brain. However, this compound has been shown to have other effects on the central nervous system, including increased locomotor activity, hyperthermia, and seizures in high doses. This compound has also been shown to have cardiovascular effects, including increased heart rate and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
2-[3-(methylthio)propanoyl]-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one has been used in scientific research to investigate the effects of dopamine reuptake inhibitors on the central nervous system. Its potency as a dopamine reuptake inhibitor makes it a useful tool for studying the effects of dopamine on behavior and cognition. However, the use of this compound in lab experiments is limited by its potential for abuse and its adverse effects on the central nervous system.
Orientations Futures
Future research on 2-[3-(methylthio)propanoyl]-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one should focus on its potential as a therapeutic agent for the treatment of various neurological and psychiatric disorders. The dopamine reuptake inhibiting properties of this compound may be useful in the treatment of depression, attention deficit hyperactivity disorder (ADHD), and Parkinson's disease. However, further research is needed to investigate the safety and efficacy of this compound as a therapeutic agent. Additionally, research should be conducted on the long-term effects of this compound abuse on the central nervous system.
Méthodes De Synthèse
The synthesis of 2-[3-(methylthio)propanoyl]-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one involves the reaction of 3-(methylthio)propanoyl chloride with 2,7-diazaspiro[4.5]decan-6-one in the presence of a base such as triethylamine. This reaction results in the formation of this compound as a white crystalline powder with a melting point of 170-171°C. The purity of this compound can be determined using various analytical techniques such as nuclear magnetic resonance spectroscopy and gas chromatography-mass spectrometry.
Applications De Recherche Scientifique
2-[3-(methylthio)propanoyl]-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one has been used in scientific research to investigate its effects on the central nervous system. Studies have shown that this compound acts as a potent dopamine reuptake inhibitor, leading to an increase in dopamine levels in the brain. This increase in dopamine levels is responsible for the stimulant and euphoric effects of this compound. This compound has also been shown to have an affinity for the serotonin transporter, although its effects on serotonin levels are not as significant as its effects on dopamine.
Propriétés
IUPAC Name |
2-(3-methylsulfanylpropanoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2S/c1-26-16-10-19(24)23-15-12-21(17-23)11-6-14-22(20(21)25)13-5-9-18-7-3-2-4-8-18/h2-4,7-8H,5-6,9-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNOCOFGBCQHTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(=O)N1CCC2(C1)CCCN(C2=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 5-hydroxy-2-methyl-6,8-diphenyl-1,6-dihydropyrrolo[2,3-e]indazole-3-carboxylate](/img/structure/B6003326.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydro-5-acenaphthylenecarboxamide](/img/structure/B6003333.png)
![{2-[(3-bromo-4,5-dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6003343.png)


![ethyl N-{[3-(6-methoxy-2-naphthoyl)-1-piperidinyl]carbonyl}glycinate](/img/structure/B6003365.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-(2-oxo-1-azepanyl)propanamide](/img/structure/B6003368.png)
![4-bromo-N-{3-[(4-chlorophenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B6003376.png)
![N,N-dimethyl-5-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)-1,3-thiazol-2-amine](/img/structure/B6003385.png)

![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6003405.png)
![N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6003412.png)
![N-{[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-(tetrahydro-2-furanylmethyl)ethanamine](/img/structure/B6003419.png)
